methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
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Overview
Description
methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thienylacetyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the thienylacetyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, piperidine, and benzenesulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, such as cell growth inhibition or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate include other benzenesulfonamide derivatives and piperidine-based compounds. Examples include:
- 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- N-(thiazol-2-yl)benzenesulfonamides .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-26-19(23)18-12-22(13-6-7-13)16-11-15(21-8-4-2-3-5-9-21)14(20)10-17(16)27(18,24)25/h10-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZCTFSKTZXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCCCCC3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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